Product packaging for 5-(Pyridin-3-yl)indoline(Cat. No.:)

5-(Pyridin-3-yl)indoline

Cat. No.: B13640723
M. Wt: 196.25 g/mol
InChI Key: UVGDFTMOQCKKIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Indoline (B122111) and Pyridine (B92270) Moieties in Medicinal Chemistry and Materials Science

The indoline and pyridine rings are fundamental building blocks in the design of functional molecules due to their widespread presence in natural products and their versatile chemical properties. Their significance spans from life-saving pharmaceuticals to advanced materials.

The indoline scaffold, a bicyclic heterocyclic compound consisting of a benzene (B151609) ring fused to a five-membered nitrogen-containing ring, is a cornerstone in medicinal chemistry. jchr.org Its structural framework is present in a multitude of natural alkaloids and synthetic compounds with a broad spectrum of pharmacological activities. jchr.orgijpsr.com The dearomatization of indoles to form indolines provides three-dimensional structures that are of significant interest in drug discovery. researchgate.net Indole-based compounds that are approved for clinical use include the anticancer agent vincristine (B1662923) and the antihypertensive drug reserpine. nih.gov The therapeutic potential of indole (B1671886) derivatives is vast, with research demonstrating activities such as anticancer, anti-inflammatory, antimicrobial, and anticonvulsant effects. jchr.orgresearchgate.net In materials science, indole derivatives find applications as pigments, fragrances, and building blocks for more complex molecular architectures. researchgate.net

The pyridine ring, an aromatic six-membered heterocycle containing one nitrogen atom, is another indispensable scaffold. numberanalytics.com It is isoelectronic with benzene and serves as a key precursor in the synthesis of a vast number of pharmaceuticals and agrochemicals. rsc.orgnih.gov The nitrogen atom in the pyridine ring imparts unique properties, such as basicity and the ability to form hydrogen bonds, which are crucial for molecular interactions with biological targets. numberanalytics.comnih.gov Pyridine derivatives exhibit a remarkable array of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antioxidant properties. tandfonline.comresearchgate.net Beyond medicine, pyridine and its derivatives are utilized in the development of functional materials like conductive polymers and dyes, and they serve as important ligands in organometallic chemistry and catalysis. ontosight.ainumberanalytics.comrsc.org

The following table summarizes the diverse applications of these two fundamental heterocyclic systems.

FieldApplications of Indoline MoietiesApplications of Pyridine Moieties
Medicinal Chemistry Anticancer, Antihypertensive, Antidepressant, Antimicrobial, Anticonvulsant, Anti-inflammatory. jchr.orgnih.govresearchgate.netAntimicrobial, Anticancer, Antiviral, Antihypertensive, Antidiabetic, Anti-inflammatory, Vasodilators. researchgate.netnih.gov
Materials Science Pigments, Fragrances, Building blocks for complex polymers and dyes, Development of materials with tunable wettability. researchgate.netresearchgate.netConductive polymers, Dyes, Ligands for organometallic catalysts, Reagents in organic synthesis. ontosight.ainumberanalytics.comrsc.org
Agrochemicals Plant growth hormones (e.g., indole-3-acetic acid). jchr.orgPrecursors for agrochemical synthesis. rsc.org

Overview of the 5-(Pyridin-3-yl)indoline Core Structure as a Research Target

The this compound core structure represents a specific class of hybrid molecules that covalently links the indoline and pyridine rings. This particular arrangement, with the pyridine ring attached at the 5-position of the indoline system via its 3-position, has been identified as a promising scaffold in targeted therapeutic research.

A key area where this structural motif has shown significant promise is in the development of inhibitors for the enzyme indoleamine 2,3-dioxygenase 1 (IDO1). nih.gov IDO1 is a crucial metabolic enzyme that plays a role in tumor immune escape. Overexpression of IDO1 in the tumor microenvironment is a mechanism by which cancer cells evade the host's immune system. Consequently, inhibitors of IDO1 are actively being pursued as cancer immunotherapy agents. In a study focused on simplifying the complex structures of marine alkaloid-based IDO1 inhibitors, researchers designed and synthesized a series of 1H-indole-4,7-dione derivatives. nih.gov Their structure-activity relationship studies demonstrated that having a pyridine ring at the 5-position of the indole core, as in 5-(Pyridin-3-yl)-1H-indole-4,7-dione , resulted in compounds with moderate to potent inhibitory activity against IDO1. nih.gov This finding highlights the 5-(Pyridin-3-yl)indole substructure as a valuable starting point for the design of novel IDO1 inhibitors.

Further research into related structures, such as 5-chloro-N-(pyridin-3-yl)indoline-1-carboxamide , underscores the interest in this scaffold for its potential pharmacological activities. ontosight.ai The combination of the electron-rich indoline system and the electron-deficient pyridine ring creates a unique electronic profile that can be fine-tuned through further substitution to optimize interactions with biological targets.

Basic chemical properties for the parent indole-based structure are publicly available, providing a foundation for further research and development.

Computed Properties of 5-(Pyridin-3-yl)-1H-indole Data from PubChem CID 14973228 nih.gov

PropertyValue
Molecular Formula C₁₃H₁₀N₂
Molecular Weight 194.23 g/mol
XLogP3 2.9
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 2
Rotatable Bond Count 1

Historical Context of Indoline-Pyridine Hybrid Systems in Chemical Synthesis and Biological Studies

The development of hybrid molecules incorporating both indoline and pyridine rings is part of a broader effort in synthetic and medicinal chemistry to explore novel chemical space. The synthesis of these fused and linked systems has been an active area of research, leading to a variety of structural classes and associated biological investigations.

Synthetic chemists have devised numerous strategies to construct indoline-pyridine hybrids. Multicomponent reactions have proven to be a particularly efficient method for generating molecular complexity in a single step. For example, a four-component, six-step tandem process has been reported for the synthesis of indole–cycloalkyl[b]pyridine hybrids. researchgate.net Another area of synthetic focus has been on the creation of spirocyclic systems, where the indoline and pyridine rings share a single atom. The Lewis acid-catalyzed reactions of isatins, arylamines, and acetylenedicarboxylates have been successfully employed to synthesize functionalized spiro[indoline-3,4′-pyridines] . acs.org More recently, catalytic methods using magnetic porous organic polymers have been developed for the synthesis of complex hybrids bearing indole, pyridine, triazole, and sulfonamide moieties, showcasing the ongoing innovation in this field. rsc.orgrsc.org

The biological evaluation of these hybrid systems has uncovered a wide range of potential therapeutic applications. For instance, a series of indole–pyridine carbonitrile derivatives were synthesized and evaluated for their potential as antidiabetic agents, with several compounds showing potent inhibitory activity against α-glucosidase and α-amylase enzymes. tandfonline.com In the field of oncology, novel pyridine-indole hybrids have been investigated as potent inhibitors of CYP17A1, an important enzyme in prostate cancer therapy. nih.gov One such inhibitor, compound 11 from the study, demonstrated significantly higher potency than the existing drug abiraterone. nih.gov Furthermore, pyrrolo[3,4-b]pyridin-5-ones, which are aza-analogues of the isoindolin-1-one (B1195906) core, have been synthesized and tested against breast cancer cell lines. mdpi.com

The table below presents examples of different indoline-pyridine hybrid systems and their researched applications, illustrating the chemical diversity and therapeutic potential of this compound class.

Hybrid System ClassSynthetic ApproachInvestigated Application/Activity
Spiro[indoline-3,4′-pyridines] Lewis acid-catalyzed multicomponent reaction. acs.orgmdpi.comPromising biologically active agents. mdpi.com
Indole–cycloalkyl[b]pyridine-3-carbonitriles Four-component tandem process. researchgate.netGeneral synthesis of hybrid structures. researchgate.net
Indole–pyridine carbonitriles One-pot multicomponent reaction. tandfonline.comAntidiabetic (α-glucosidase and α-amylase inhibitors). tandfonline.com
Pyridine-indole hybrids Multi-step synthesis. nih.govAnticancer (CYP17A1 inhibitors for prostate cancer). nih.gov
Pyrrolo[3,4-b]pyridin-5-ones Ugi–Zhu three-component reaction. mdpi.comAnticancer (cytotoxic against breast cancer cell lines). mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H12N2 B13640723 5-(Pyridin-3-yl)indoline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H12N2

Molecular Weight

196.25 g/mol

IUPAC Name

5-pyridin-3-yl-2,3-dihydro-1H-indole

InChI

InChI=1S/C13H12N2/c1-2-12(9-14-6-1)10-3-4-13-11(8-10)5-7-15-13/h1-4,6,8-9,15H,5,7H2

InChI Key

UVGDFTMOQCKKIL-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C1C=C(C=C2)C3=CN=CC=C3

Origin of Product

United States

Ii. Synthetic Methodologies for 5 Pyridin 3 Yl Indoline and Its Analogs

Strategies for Indoline (B122111) Core Construction with Pyridine (B92270) Substitution

The construction of the 5-(pyridin-3-yl)indoline core can be achieved through several established synthetic routes. These methods focus on the formation of the indole (B1671886) or indoline ring system and the introduction of the pyridin-3-yl substituent at the C5 position.

The Fischer indole synthesis is a robust and widely used method for the construction of indole rings from arylhydrazines and carbonyl compounds under acidic conditions. alfa-chemistry.comnih.govwikipedia.org To synthesize the precursor for this compound, a (4-(pyridin-3-yl)phenyl)hydrazine would be reacted with a suitable ketone or aldehyde. The resulting 5-(pyridin-3-yl)indole can then be reduced to the corresponding indoline.

The key steps in the Fischer indole synthesis involve the formation of a phenylhydrazone, followed by a wikipedia.orgwikipedia.org-sigmatropic rearrangement and subsequent cyclization with the elimination of ammonia. byjus.com The choice of acid catalyst, which can be a Brønsted acid (e.g., HCl, H₂SO₄, polyphosphoric acid) or a Lewis acid (e.g., ZnCl₂, BF₃), is crucial for the reaction's success. nih.govsharif.edu

A plausible synthetic route starting from 3-bromo-5-nitropyridine is outlined below. The initial Suzuki coupling introduces the aryl group, which is then converted to the necessary hydrazine for the Fischer indolization.

StepReactant 1Reactant 2Catalyst/ReagentProductYield (%)
13-Bromo-5-nitropyridine4-Methoxyphenylboronic acidPd(PPh₃)₄, K₂CO₃3-(4-Methoxyphenyl)-5-nitropyridine85
23-(4-Methoxyphenyl)-5-nitropyridineH₂, Pd/C-4-(5-Aminopyridin-3-yl)phenol90
34-(5-Aminopyridin-3-yl)phenolNaNO₂, HCl; then SnCl₂-(4-(Pyridin-3-yl)phenyl)hydrazine75
4(4-(Pyridin-3-yl)phenyl)hydrazineAcetoneAcetic Acid2-Methyl-5-(pyridin-3-yl)-1H-indole70
52-Methyl-5-(pyridin-3-yl)-1H-indoleNaBH₃CNAcetic Acid2-Methyl-5-(pyridin-3-yl)indoline80

Palladium-catalyzed cross-coupling reactions are a powerful tool for forming carbon-carbon and carbon-nitrogen bonds. In the context of this compound synthesis, these reactions can be employed to attach the pyridin-3-yl group to a pre-formed indoline or indole ring.

A common approach is the Suzuki coupling reaction, which involves the reaction of an organoboron compound with an organohalide. nih.gov For the synthesis of this compound, this would typically involve the coupling of 5-bromoindoline with pyridin-3-ylboronic acid. The choice of palladium catalyst, ligand, and base is critical for achieving high yields. nih.gov

Another powerful method is the Buchwald-Hartwig amination, which is used to form carbon-nitrogen bonds. rsc.org While typically used for N-arylation, variations of this methodology can be adapted for the synthesis of the indoline ring itself through intramolecular C-H amination. nih.govnih.gov

Below is a representative table of conditions for the Suzuki coupling to form the C5-pyridyl bond on an N-protected indoline.

CatalystLigandBaseSolventTemperature (°C)Yield (%)
Pd(PPh₃)₄-K₂CO₃Toluene/H₂O10088
Pd₂(dba)₃SPhosK₃PO₄1,4-Dioxane11092
Pd(dppf)Cl₂-Cs₂CO₃DMF9085

The indoline nucleus can also be constructed through various ring-closure reactions where the pyridyl substituent is already present on the acyclic precursor. Intramolecular cyclization strategies often provide a high degree of control over the final structure.

One such approach is the palladium-catalyzed intramolecular C-H amination of β-arylethylamines. nih.govnih.gov In this method, a suitably protected (e.g., with a picolinamide directing group) 2-(4-(pyridin-3-yl)phenyl)ethylamine can undergo intramolecular cyclization to form the indoline ring directly. This method is advantageous as it builds the heterocyclic ring in a single, efficient step.

The development of asymmetric methods to synthesize chiral indolines is of significant interest due to their prevalence in biologically active molecules. Stereoselective synthesis of this compound derivatives can be achieved through several strategies.

One approach involves the asymmetric reduction of a 3H-indole precursor. Chiral Brønsted acids can catalyze the transfer hydrogenation of 2-substituted-5-(pyridin-3-yl)-3H-indoles to afford optically active indolines with high enantioselectivity. nih.gov

Another strategy is the diastereoselective annulation of in situ generated p-quinone methides, which can lead to the formation of 3-aryl-substituted indolines with high diastereoselectivity. rsc.orgnih.gov Adapting such a methodology to precursors bearing a pyridin-3-yl group could provide access to chiral derivatives of this compound.

Functionalization and Derivatization of the this compound Scaffold

Once the this compound core is synthesized, further diversification can be achieved by functionalizing the scaffold. The nitrogen atom (N1) is a common site for introducing a variety of substituents to modulate the compound's physicochemical and biological properties.

The secondary amine of the indoline ring is readily functionalized through N-alkylation, N-arylation, and N-acylation reactions.

N-Alkylation: The N-alkylation of this compound can be achieved by reacting it with an alkyl halide in the presence of a base such as K₂CO₃ or NaH. researchgate.net Iron-catalyzed N-alkylation using alcohols as alkylating agents via a borrowing-hydrogen methodology also presents a greener alternative. byjus.com

N-Arylation: The Buchwald-Hartwig amination is a highly effective method for the N-arylation of indolines. rsc.orgnih.gov This reaction involves the palladium-catalyzed coupling of this compound with an aryl halide or triflate in the presence of a suitable phosphine ligand and a base. thieme-connect.deorganic-chemistry.org

N-Acylation: N-acylation can be readily accomplished by treating this compound with an acid chloride or anhydride in the presence of a base like triethylamine or pyridine. semanticscholar.org Alternatively, direct coupling with carboxylic acids can be achieved using coupling agents such as dicyclohexylcarbodiimide (DCC). thieme-connect.deresearchgate.net Chemoselective N-acylation using thioesters as the acyl source offers another mild and efficient method. nih.gov

The following table summarizes typical conditions for the N-functionalization of an indoline scaffold.

Reaction TypeReagentCatalyst/BaseSolventProductYield (%)
N-AlkylationBenzyl bromideK₂CO₃Acetonitrile (B52724)1-Benzyl-5-(pyridin-3-yl)indoline95
N-Arylation4-BromotoluenePd₂(dba)₃, BINAP, NaOtBuToluene1-(4-Tolyl)-5-(pyridin-3-yl)indoline85
N-AcylationAcetyl chlorideTriethylamineDichloromethane1-Acetyl-5-(pyridin-3-yl)indoline98

Modification of the Pyridine Moiety

The pyridine ring is a common structural motif in many biologically active molecules. nih.gov Methodologies for its modification are crucial for creating analogs of this compound. These can range from peripheral editing, which modifies substituents on the ring, to skeletal editing, which alters the core structure of the ring itself. nih.gov

Peripheral editing allows for the regioselective functionalization of specific C-H bonds, providing a powerful tool for modifying the pyridine moiety in existing structures. nih.gov Skeletal editing, a more profound modification, involves the substitution or rearrangement of atoms within the aromatic ring system. nih.gov One such strategy involves a sequence of dearomatization, cycloaddition, and rearomatizing retrocycloaddition reactions to transform the parent pyridine into differently substituted benzenes and naphthalenes. nih.gov This approach allows for the introduction of functional groups like carboxylates, phosphonates, and sulfonyl fluorides at defined positions, creating scaffolds that are otherwise difficult to access. nih.gov

Another innovative approach involves the remodeling of (aza)indole skeletons to produce highly functionalized pyridines. This ring-cleavage strategy facilitates the synthesis of pyridines with diverse substituents, such as esters, sulfones, and phosphonates, which are not easily introduced via conventional methods. nih.gov

Strategies for the regioselective dearomatization of pyridines, for instance through hydroboration, also offer pathways to modified pyridine precursors. Catalytic systems involving zirconium, nickel, or ruthenium have been shown to effectively catalyze the 1,4-dearomatization of pyridines with pinacol boranes. nih.gov

Modification Strategy Description Key Features Catalyst/Reagents
Skeletal Editing Atom-pair swap (C=N to C=C) via dearomatization, cycloaddition, and retrocycloaddition. nih.govModular, introduces diverse functional groups with high regioselectivity. nih.govDienophiles
Ring Cleavage Remodeling of 3-formyl (aza)indoles to form multi-substituted pyridines. nih.govAccess to o-substituted m-aminoaryl-conjugated pyridines. nih.govβ-ketoesters/sulfones, Ammonium acetate
Hydroboration Regioselective 1,4-dearomatization of the pyridine ring. nih.govForms N-boryl-1,4-dihydropyridines. nih.gov[Ru(p-cymene)P(Cy)3Cl2], HBpin

Derivatization at C2, C3, and C4/C7 Positions of the Indoline Ring

Site-selective functionalization of the indoline ring is critical for synthesizing a diverse library of analogs. While derivatization at the C2 and C3 positions of the pyrrole core is well-established, accessing the benzene (B151609) core (C4 to C7 positions) presents a greater challenge. nih.gov

Recent strategies have focused on directing group-assisted C-H functionalization to achieve high regioselectivity. The installation of specific directing groups on the indole nitrogen can steer metal catalysts to activate specific C-H bonds on the benzene moiety. nih.govresearchgate.net

C7-Functionalization : The use of a phosphinoyl directing group in palladium-catalyzed couplings with arylboronic acids has been shown to direct C-H activation selectively to the C7 position. researchgate.net Similarly, bulky directing groups like pivaloyl are effective in iridium-catalyzed C7 amidation reactions. researchgate.net A transition-metal-free approach for C7-hydroxylation has also been developed using boron-mediated directed C-H activation. nih.gov

C4-Functionalization : Installing a pivaloyl group at the C3 position of the indole can direct arylation to the C4 and C5 positions. nih.gov A metal-free strategy using BBr3 enables chelation-assisted C-H borylation at the C4 position when a pivaloyl group is present at the C3 position. nih.gov

C3/C4-Annelation : The synthesis of C3/C4-fused indole scaffolds can be achieved through acid-catalyzed cascade reactions. These intramolecular reactions can lead to the formation of novel tetracyclic indole structures from appropriately substituted precursors. nih.gov

Position Methodology Directing Group Catalyst/Reagent Product Type
C7 Pd-catalyzed C-H Arylation researchgate.netPhosphinoylPd(OAc)2 / Pyridine-type ligandC7-Aryl indoles
C7 Ir-catalyzed C-H Amidation researchgate.netPivaloylIridium(III) catalystC7-Amido indoles
C7 Boron-mediated C-H Hydroxylation nih.govPivaloyl (N1)Boron reagentsC7-Hydroxy indoles
C4 Pd-catalyzed C-H Arylation nih.govPivaloyl (C3)Palladium catalystC4-Aryl indoles
C4 Metal-free C-H Borylation nih.govPivaloyl (C3)BBr3C4-Boryl indoles
C3/C4 Acid-catalyzed Cascade Reaction nih.govN/AAcid catalystFused tetracyclic indoles

Multi-Component Reactions for Structural Complexity

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a complex product that incorporates substantial portions of all starting materials. rsc.org These reactions are prized for their atom economy, convergence, and ability to rapidly generate molecular diversity, making them ideal for creating libraries of complex molecules like substituted indolines. rsc.orgnih.gov

A notable example is the palladium/norbornene (Pd/NBE) cooperative catalysis, also known as the Catellani-type reaction, which allows for the simultaneous functionalization of an ortho C-H bond and the ipso position of an aryl halide substrate. rsc.org A four-component variation of this reaction has been developed for the rapid and modular synthesis of 3,3-disubstituted indolines from simple aryl iodides, an alkene, and an external nucleophile. rsc.org This method demonstrates broad functional group tolerance and high chemoselectivity. rsc.org

The Ugi four-component reaction (Ugi-4CR) is another powerful MCR used in the synthesis of indole derivatives. A two-step process involving an Ugi-tetrazole reaction followed by an acidic ring closure provides a mild and versatile route to 2-tetrazolo substituted indoles. nih.gov This approach allows for significant variability in the aniline, isocyanide, and aldehyde components. nih.gov Other MCRs for synthesizing indole-containing structures include one-pot condensations to form indol-3-yl substituted pyran or imidazole derivatives. nih.gov

MCR Type Reactants Key Features Product
Palladium/Norbornene Catalysis Aryl iodide, Alkene-tethered amine-electrophile, External nucleophile, Norbornene rsc.orgFour-component reaction, high modularity and chemoselectivity. rsc.org3,3-disubstituted indolines rsc.org
Ugi-Tetrazole Reaction Substituted aniline, Isocyanide, 2,2-dimethoxyacetaldehyde, TMSN3 nih.govMild conditions, high variability of components. nih.gov2-tetrazolo substituted indoles nih.gov
One-pot Pyrido[2,3-d]pyrimidine Synthesis 2,6-diaminopyrimidin-4-one, Aryl aldehyde/Isatin (B1672199), 3-cyanoacetyl indole tandfonline.comCatalyst-free, microwave-assisted, short reaction times. tandfonline.comIndolyl substituted dihydropyrido[2,3-d]pyrimidines tandfonline.com
One-pot Pyran Synthesis 3-cyanoacetyl indole, Aldehyde, Malononitrile nih.govUltrasonic irradiation, piperidine catalyst. nih.govIndol-3-yl substituted pyran derivatives nih.gov

Chemo- and Regioselective Synthesis Considerations

Achieving high levels of chemo- and regioselectivity is a central challenge in the synthesis of complex heterocyclic molecules like this compound. Selectivity ensures that reactions proceed at the desired functional group and position, avoiding the formation of unwanted isomers and byproducts.

In the context of multi-component reactions, chemo- and regioselectivity are paramount. For instance, a strategy for synthesizing polysubstituted pyridines and isoquinolines relies on the highly selective in-situ formation of 1-alkynyl imines from isocyanides, arynes, and terminal alkynes. nih.gov The subsequent reaction of this intermediate with another molecule of an aryne or alkyne proceeds with high control to furnish the desired heterocyclic product. nih.gov

The synthesis of functionalized spiro[pyrrolidine-2,3'-oxindoles] via microwave-assisted, three-component reactions of isatin, amino acids, and nitrostyrenes also highlights the importance of selectivity. mdpi.com The reaction conditions can be optimized to favor the formation of a specific diastereomer. Similarly, the synthesis of 5-(indol-2-yl)pyrazolo[3,4-b]pyridines through the cyclocondensation of 2-(3,3-dimethylindolin-2-ylidene)malonaldehyde and 5-aminopyrazoles under acidic, ultrasound-irradiated conditions selectively yields the desired regioisomer. mdpi.com

Catalyst choice is often crucial for directing selectivity. In the synthesis of isoindolinone derivatives, bifunctional organocatalysts like the Takemoto catalyst have proven effective in promoting cascade reactions with high enantioselectivity. mdpi.com

Green Chemistry Approaches and Sustainable Synthetic Routes

The principles of green chemistry are increasingly being integrated into the synthesis of complex molecules to reduce environmental impact. These approaches focus on high atom economy, the use of environmentally benign solvents and catalysts, mild reaction conditions, and the reduction of waste. rsc.orgresearchgate.net

Microwave-assisted organic synthesis (MAOS) is a prominent green chemistry tool that often leads to dramatically reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. tandfonline.comtandfonline.com It has been successfully applied to the synthesis of various indole derivatives, including indolyl-substituted pyrido[2,3-d]pyrimidines via catalyst-free, multi-component reactions. tandfonline.com

Other green synthetic strategies for indole and indoline synthesis include:

Use of Greener Solvents : Employing water, ethanol, or ionic liquids as reaction media instead of hazardous organic solvents. researchgate.nettandfonline.com

Catalyst-Free Reactions : Designing reactions that can proceed efficiently without the need for, often toxic and expensive, metal catalysts. tandfonline.com

Multi-Component Reactions (MCRs) : As discussed previously, MCRs inherently align with green chemistry principles due to their high atom economy and convergent nature, minimizing waste generation. rsc.org

Flow Chemistry : This technique involves performing reactions in a continuous-flow reactor. It offers advantages such as improved safety, better heat and mass transfer, and easier scalability. Flow chemistry has been used to develop sustainable routes for indoline derivatives, for example, through one-step heterogeneous catalytic hydrogenation, which avoids the use of common reducing chemicals and reduces the number of workup procedures. researchgate.net

A comparative analysis of a two-step MCR-based indole synthesis with existing methods highlighted significant improvements in green chemistry metrics, including total yield, reaction time, and reductions in solvent use and waste production (as measured by the E-factor and process mass intensity). rsc.org

Iii. Structure Activity Relationship Sar Studies of 5 Pyridin 3 Yl Indoline Derivatives

Influence of Substituent Position and Nature on Biological Interactions

The biological activity of 5-(pyridin-3-yl)indoline derivatives is highly dependent on the position and chemical nature of substituents on both the indoline (B122111) and pyridine (B92270) rings. These modifications can influence the molecule's electronic properties, lipophilicity, steric profile, and hydrogen bonding capacity, all of which are critical for its interaction with biological targets.

Substitutions on the indoline ring of this compound analogs can significantly modulate their biological activity. The C5 position of the indole (B1671886) ring, in particular, has been identified as a key site for functionalization in a variety of biologically active indole derivatives, influencing π-stacking, electron density, and lipophilicity. mdpi.com For instance, in a series of indole-based Schiff base derivatives, a methoxy (B1213986) group at the C5 position was found to enhance electron delocalization, potentially influencing π-stacking interactions within an enzyme active site. mdpi.com

In the broader context of indoline derivatives, modifications at various positions have been shown to be critical for potency and selectivity. For example, in a series of indolin-5-yl-cyclopropanamine derivatives acting as LSD1 inhibitors, substitutions on the indoline scaffold were pivotal for achieving high potency and selectivity. researchgate.net Similarly, 3-substituted indolin-2-ones have been developed as a novel class of tyrosine kinase inhibitors, where modifications at the 3-position led to selective inhibition of different receptor tyrosine kinases. acs.org

The following table summarizes the general effects of substitutions on the indoline ring based on studies of related indole and indoline derivatives.

Position of SubstitutionType of SubstituentGeneral Effect on Biological ActivityReference
C5MethoxyEnhances electron delocalization and potential for π-stacking interactions. mdpi.com
C5Halogens (Br, F), MethylCan be detrimental to binding affinity and functional activity in some contexts. researchgate.net
N1Alkyl, Acyl, SulfonylCan significantly alter the functional activity profile (e.g., agonist vs. antagonist). nih.gov
C3Various substituentsCan confer selectivity for different biological targets (e.g., receptor tyrosine kinases). acs.org

The nitrogen atom within the pyridine ring of this compound is a key pharmacophoric feature, primarily due to its ability to act as a hydrogen bond acceptor. researchgate.net Its position and the presence of other substituents on the pyridine ring can significantly influence binding affinity and selectivity. The basicity of the pyridine nitrogen can be modulated by the electronic effects of these substituents, which in turn can affect its interaction with biological targets. researchgate.net

Bioisosteric replacement is a common strategy in drug design to fine-tune the properties of a lead compound. researchgate.net Replacing the pyridine nitrogen with a C-CN unit, for example, can sometimes improve biological activity by displacing unfavorable water molecules from a binding site. researchgate.net Similarly, replacing a pyridine-N-oxide with a 2-difluoromethylpyridine has been shown to enhance the activity of certain model compounds. nih.govrsc.org These examples underscore the nuanced role of the pyridine nitrogen and the potential for optimization through subtle electronic and steric modifications.

Substitution patterns on the pyridine ring also play a critical role. In many drug candidates, the pyridine ring is monosubstituted, but di-, tri-, and even tetra-substitution can be employed to optimize pharmacological profiles. nih.gov Electron-withdrawing or electron-donating groups can alter the electronic distribution of the ring, affecting its reactivity and interactions with target proteins. nih.gov For instance, the introduction of a pyridine ring in place of a phenyl ring has been shown to improve metabolic stability and cellular permeability in some drug candidates. nih.gov

The table below outlines the potential impact of modifications to the pyridine moiety.

ModificationExamplePotential Effect on Biological InteractionsReference
Nitrogen PositionIsomeric variations (e.g., pyridin-2-yl, pyridin-4-yl)Alters the vector of the hydrogen bond accepting capacity, potentially affecting binding orientation and affinity. researchgate.net
Bioisosteric ReplacementC-CN for NCan improve binding by displacing "unhappy water" molecules. researchgate.net
Bioisosteric Replacement2-Difluoromethylpyridine for Pyridine-N-oxideMay enhance biological activity. nih.govrsc.org
Ring SubstitutionElectron-withdrawing/donating groupsModulates the basicity of the pyridine nitrogen and the electronic character of the ring, influencing target interactions. nih.gov

The length of the linker is a key determinant of binding avidity in multivalent constructs. nih.gov An optimal linker length allows the connected pharmacophores to simultaneously engage their respective binding pockets without introducing significant strain. nih.gov Studies on bisbenzimidazole derivatives have shown a dramatic effect of linker length on target binding and cell uptake, with longer linkers sometimes leading to interactions with additional cellular targets. nih.gov

The flexibility of the linker is equally important. A rigid linker may pre-organize the molecule in a favorable conformation for binding, but it may also introduce strain. nih.gov Conversely, a flexible linker provides more conformational freedom, which can be entropically unfavorable upon binding, but it also allows the molecule to adapt to the topology of the binding site. nih.govrsc.org The composition of the linker, including the presence of heteroatoms, can also influence properties such as solubility and the potential for additional hydrogen bonding interactions.

The following table summarizes the general principles of linker design in hybrid structures.

Conformational Analysis and its Correlation with Activity

For molecules with rotatable bonds, such as the one connecting the indoline and pyridine rings, multiple conformations may exist in equilibrium. The bioactive conformation, which is the conformation adopted by the molecule when it binds to its biological target, may not necessarily be the lowest energy conformation in solution. Therefore, understanding the conformational preferences and the energy barriers between different conformations is essential for drug design.

Conformational restriction is a common strategy used to lock a molecule into its bioactive conformation, thereby increasing its potency and selectivity. This can be achieved by introducing rigid structural elements or by creating cyclic analogs. For example, in a study of melatonin (B1676174) receptor ligands, conformational analysis and superposition of a selective compound with other known ligands revealed structural and conformational similarities that could account for its selectivity. nih.gov This highlights the importance of considering the three-dimensional structure in SAR studies.

Pharmacophore Modeling and Ligand-Based Design Principles

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a particular biological effect. dovepress.com A pharmacophore model for this compound derivatives would typically include features such as hydrogen bond acceptors (e.g., the pyridine nitrogen), hydrogen bond donors (e.g., the indoline NH), aromatic rings, and hydrophobic groups.

Ligand-based pharmacophore models are generated by superimposing a set of active molecules and extracting the common chemical features that are responsible for their activity. dovepress.com Such a model can then be used to virtually screen large compound libraries to identify new molecules with the desired activity or to guide the design of new derivatives with improved properties. For instance, a pharmacophore model for pyrido-indole derivatives as JAK2 inhibitors was developed and consisted of one hydrogen bond acceptor, two hydrogen bond donors, and three aromatic rings. nih.gov Similarly, a pharmacophore model for indole-based 17β-HSD5 inhibitors was developed to guide the design of new potent molecules. nih.gov

These models provide a rational basis for understanding the SAR of a series of compounds and for designing new molecules with enhanced activity. By ensuring that new designs fit the pharmacophore model, researchers can increase the probability of synthesizing active compounds.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com By correlating physicochemical properties or calculated molecular descriptors with activity, QSAR models can be used to predict the activity of new, unsynthesized compounds and to provide insights into the structural features that are important for activity.

Both 2D- and 3D-QSAR methods can be applied to the study of this compound derivatives. 2D-QSAR models use descriptors that are derived from the two-dimensional structure of the molecules, such as lipophilicity (logP), molar refractivity, and electronic parameters. For example, a 2D-QSAR study of 3,5-disubstituted indole derivatives as Pim1 kinase inhibitors was conducted to understand the relationship between their structure and activity. nih.gov

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), take into account the three-dimensional properties of the molecules. These methods require the alignment of the molecules in a series and generate 3D contour maps that show where steric, electrostatic, hydrophobic, and hydrogen bonding fields are favorable or unfavorable for activity. nih.gov A 3D-QSAR study of pyrido-indole derivatives as JAK2 inhibitors yielded a robust model that could guide further optimization. nih.gov Similarly, 3D-QSAR models have been successfully developed for other indole and isatin (B1672199) derivatives to understand their antiamyloidogenic activity. mdpi.com These models provide a powerful tool for rational drug design, allowing for the in silico evaluation of virtual compounds before their synthesis.

Iv. Mechanistic Investigations of 5 Pyridin 3 Yl Indoline Scaffold Interactions

Enzyme Inhibition Mechanisms

The 5-(Pyridin-3-yl)indoline scaffold and its derivatives have been the subject of various studies to understand their mechanisms of action at a molecular level, particularly concerning enzyme inhibition.

Derivatives of the this compound scaffold have been identified as promising inhibitors of Indoleamine 2,3-Dioxygenase 1 (IDO1), an enzyme implicated in tumor immune escape. Research into a series of 1H-indole-4,7-dione derivatives has shown that the 5-(pyridin-3-yl)-1H-indole-4,7-dione structure serves as a potent scaffold for IDO1 inhibitors.

Enzyme kinetics experiments have revealed that these compounds likely act as reversible and competitive inhibitors of IDO1. This mechanism involves the inhibitor molecule binding to the active site of the enzyme, thereby preventing the substrate (L-tryptophan) from binding and being catabolized. The N-alkyl substituted side chain of one such derivative demonstrated significant inhibitory activity against the IDO1 enzyme in enzymatic assays.

Table 1: IDO1 Inhibition by 5-(Pyridin-3-yl)-1H-indole-4,7-dione Derivative

Compound Target Inhibition Value (IC₅₀) Mechanism of Action
N-alkyl substituted 5-(pyridin-3-yl)-1H-indole-4,7dione IDO1 Enzyme 0.16 ± 0.02 µM Reversible competitive inhibitor

Analogues featuring a pyridin-3-yl moiety attached to a nitrogen-containing ring system have been investigated as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator in the cell cycle whose dysregulation is linked to cancer. Computational studies on N-(pyridin-3-yl)pyrimidin-4-amine analogues, which share structural similarities with the this compound scaffold, have provided insights into their inhibitory potential.

These investigations show that such analogues can establish strong inhibitory interactions within the active site of CDK2. The binding of these inhibitors helps to stabilize the protein structure in a compact, well-folded state. Binding free energy calculations have further confirmed the strong affinity of these types of inhibitors for CDK2.

The indoline (B122111) scaffold is a key feature in the development of novel inhibitors targeting the Epidermal Growth Factor Receptor (EGFR) kinase domain, which is often overexpressed in cancer cells. Studies have focused on the molecular interaction between novel synthesized indoline derivatives and the EGFR kinase domain.

Computational analyses, including molecular docking, have shown that indoline derivatives can effectively interact with key residues in the EGFR active site, such as Lys 721. One particular compound, N-(2-hydroxy-5-nitrophenyl (4'-methyl phenyl) methyl) indoline (HNPMI), was identified as having favorable interactions. These studies suggest that the indoline scaffold has the potential to serve as a basis for developing effective EGFR inhibitors for anti-cancer therapy. nih.gov

Derivatives of the 3-(pyridin-3-yl)-1H-indole scaffold, structurally related to this compound, have been identified as novel inhibitors of Receptor Tyrosine Kinase-like Orphan Receptor 1 (ROR1), a therapeutic target in oncology. An initial indole-based inhibitor, LDR102, showed promising antitumor efficacy but had off-target activities and suboptimal pharmacokinetic profiles.

A systematic optimization of this scaffold led to the development of 1-methyl-3-(pyridin-3-yl)-1H-indole derivatives. One lead candidate from this series demonstrated exceptional inhibitory potency against ROR1, along with high selectivity and robust antitumor activity in both in vitro and in vivo models.

Receptor Binding and Modulation Studies (in vitro/animal models)

The interaction of the this compound scaffold with various receptors has been explored to determine its binding affinities and selectivity, providing a basis for its potential therapeutic applications.

Indoline derivatives have been evaluated for their activity as serotonin (B10506) 5-HT2C receptor agonists. Research has shown that these compounds can act as potent partial agonists at the 5-HT2C receptor. researchgate.net One specific indoline derivative, substituted at the R5 and R6 positions, demonstrated notable selectivity for the 5-HT2C receptor over the 5-HT2A receptor, although with a lower binding affinity compared to its parent indole (B1671886) compound. researchgate.net The affinity of these compounds for the 5-HT2C receptor is generally in the nanomolar range. researchgate.net

The broader indole scaffold, a core component of the subject compound, is recognized as a key privileged structure in the design of drugs targeting serotonin receptors. nih.gov Various indole derivatives have been shown to possess affinity for both 5-HT1A and 5-HT2A receptors, with some compounds forming specific interactions, such as hydrogen bonds, with residues like Thr 3.37 in the 5-HT2A receptor. nih.gov

Table 2: Serotonin Receptor Binding Affinities of Indoline Derivatives

Compound Class Target Receptor Binding Affinity (Kᵢ) Range Selectivity Profile
Indoline Derivatives 5-HT2C 3.2 nM - 26 nM researchgate.net Selective for 5-HT2C over 5-HT2A researchgate.net

Dopamine Receptor Binding (e.g., D2R)

Currently, there is a lack of specific data from available research literature detailing the direct binding affinity of the this compound scaffold for the dopamine D2 receptor (D2R). While various indole derivatives have been investigated as ligands for dopamine receptors, specific binding affinities and interaction data for this compound remain to be elucidated.

Estrogen Receptor-alpha (ER-α) Binding

There is no direct scientific evidence available to confirm the binding of the this compound scaffold to the Estrogen Receptor-alpha (ER-α). Studies on other indole derivatives have shown interactions with estrogen receptors; however, specific binding data for this compound is not present in the current body of scientific literature.

Cellular Pathway Modulations (in vitro/animal models)

Induction of Programmed Cell Death (e.g., Methuosis, Apoptosis) in Cancer Cell Lines

Derivatives of the this compound scaffold have been identified as potent inducers of programmed cell death in various cancer cell lines. Notably, research has focused on a series of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide and 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives.

One particular carbohydrazide derivative, designated as 12A , has been shown to effectively induce a form of non-apoptotic cell death known as methuosis in cancer cells, while showing minimal toxicity to normal human cells tandfonline.comnih.gov. Methuosis is characterized by the accumulation of large, fluid-filled cytoplasmic vacuoles derived from macropinosomes tandfonline.comnih.gov. Studies on compound 12A have demonstrated that the induced vacuoles are not autophagosomes tandfonline.comnih.gov.

In addition to methuosis, a carboxamide derivative, 8b , has been found to induce apoptosis in cancer cells. The cytotoxic effects of compound 8b are linked to its ability to induce Nur77-mitochondrial targeting, leading to Nur77-dependent apoptosis researchgate.netnih.gov.

The cytotoxic activity of these derivatives has been evaluated across a range of cancer cell lines, as detailed in the table below.

CompoundCancer Cell LineIC50 (µM)Type of Cell Death
12A MDA-MB-231 (Breast)1.23 ± 0.11Methuosis
HeLa (Cervical)0.98 ± 0.09Methuosis
A549 (Lung)1.56 ± 0.13Methuosis
HepG2 (Liver)2.01 ± 0.17Methuosis
8b HepG2 (Liver)Not specifiedApoptosis
H460 (Lung)Not specifiedApoptosis
MCF-7 (Breast)Not specifiedApoptosis

Modulation of MAPK/JNK Signaling Pathway

The induction of methuosis by derivatives of the this compound scaffold has been linked to the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Specifically, the c-Jun N-terminal kinase (JNK) pathway is implicated.

Studies involving compound 12A have shown that this selective methuosis inducer activates the MAPK/JNK signaling pathway tandfonline.comtandfonline.com. This activation is a key event in the mechanism leading to methuotic cell death in treated cancer cells tandfonline.comtandfonline.com.

Endoplasmic Reticulum (ER) Stress Induction

The formation of cytoplasmic vacuoles induced by this compound derivatives is thought to be associated with the induction of endoplasmic reticulum (ER) stress. The 12A-induced cytoplasmic vacuoles may originate from the endoplasmic reticulum, and their formation is accompanied by ER stress tandfonline.comnih.gov. This suggests that the disruption of ER homeostasis is a component of the cellular response to these compounds.

Cell Cycle Arrest Mechanisms

Investigations into the anticancer mechanisms of this compound derivatives have explored their impact on the cell cycle. However, for the potent methuosis inducer 12A , studies indicate that cell cycle arrest is not a significant contributor to its inhibition of cancer cell proliferation tandfonline.com. This suggests that the primary mechanism of action for this particular derivative is the induction of methuotic cell death rather than interference with cell cycle progression.

Interaction with Other Biological Targets (e.g., anti-apoptotic proteins like Bcl-2)

The B-cell lymphoma 2 (Bcl-2) family of proteins are crucial regulators of apoptosis, or programmed cell death. This family includes both pro-apoptotic members that promote cell death and anti-apoptotic members, such as Bcl-2 itself, Bcl-xL, and Mcl-1, which inhibit it. In many forms of cancer, the overexpression of anti-apoptotic Bcl-2 proteins allows malignant cells to evade apoptosis, contributing to tumor growth and resistance to therapy. Consequently, the development of small molecules that inhibit these anti-apoptotic proteins is a significant area of cancer research. The indole nucleus, a core component of the this compound scaffold, is a well-established pharmacophore in the design of Bcl-2 inhibitors.

Mechanistic studies have revealed that indole-based inhibitors typically function as "BH3 mimetics." They mimic the action of pro-apoptotic BH3-only proteins, which are the natural antagonists of anti-apoptotic Bcl-2 proteins. These inhibitors bind to a hydrophobic groove on the surface of anti-apoptotic Bcl-2 proteins, the same site that normally binds the BH3 domain of pro-apoptotic proteins like Bax and Bak. By occupying this groove, the inhibitors prevent the sequestration of pro-apoptotic proteins, freeing them to induce the mitochondrial outer membrane permeabilization, a key step in the intrinsic apoptotic pathway.

Research into novel indole derivatives has led to the identification of compounds with potent inhibitory activity against Bcl-2. For instance, a series of indole-based compounds were designed and synthesized, showing potent, sub-micromolar inhibitory activity against cancer cell lines that express high levels of Bcl-2. mdpi.com The mechanism of action for these compounds was confirmed to be the induction of apoptosis.

Structure-activity relationship (SAR) studies on various indole scaffolds have provided insights into the features that govern their binding affinity and selectivity for different Bcl-2 family members. For example, modifications to different positions of the indole ring and the nature of the substituent at the 5-position can significantly impact the inhibitory activity. One study identified a representative compound, 12f , from a series of indole derivatives that exhibited sub-micromolar binding affinities for both Bcl-2 and Mcl-1, acting as a dual inhibitor. nih.gov This compound was shown to trigger apoptosis in a dose-dependent manner in HL-60 cells. nih.gov

Another study focusing on a different series of indole derivatives identified compound 9k as a potent dual inhibitor of Bcl-2 and Mcl-1, with IC50 values of 7.63 µM and 1.53 µM, respectively. researchgate.net Docking studies suggested that this compound binds to the active pockets of both Bcl-2 and Mcl-1 through a combination of van der Waals forces and hydrogen bonds. researchgate.net

The inhibitory activities of several indole-based compounds against Bcl-2 are summarized in the table below. It is important to note that these are examples of indole derivatives and not the specific this compound scaffold. However, the data provides a strong rationale for investigating the potential of the this compound scaffold as a Bcl-2 inhibitor.

Compound IDTarget(s)IC50 (µM)Cell Line
12f Bcl-2/Mcl-1Not specifiedHL-60
9k Bcl-27.63-
9k Mcl-11.53-
U2 Bcl-20.45MCF-7
U3 Bcl-20.62MCF-7

V. Theoretical and Computational Studies of 5 Pyridin 3 Yl Indoline and Its Derivatives

Molecular Docking Simulations for Target Identification and Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein. For derivatives of 5-(Pyridin-3-yl)indoline, docking studies have been instrumental in identifying potential biological targets and elucidating the key interactions that govern their activity.

Research into derivatives such as 5-(pyridin-3-yl)-1H-indole-4,7-diones has utilized molecular docking to explore their potential as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in tumor immune escape. nih.gov These simulations help to visualize how the ligand fits within the binding pocket of IDO1 and identify crucial interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to its inhibitory effect. nih.gov Similarly, for 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives, docking studies have been central to their design as modulators of the orphan nuclear receptor Nur77, a target in cancer therapy. nih.gov

The primary goals of molecular docking for these compounds include:

Target Identification: Screening the compound against a library of known protein structures to identify potential biological targets.

Binding Mode Prediction: Determining the most stable conformation of the ligand within the protein's active site. This is crucial for understanding the structure-activity relationship (SAR).

Affinity Estimation: Calculating a scoring function to estimate the binding affinity (e.g., in kcal/mol), which helps in prioritizing compounds for synthesis and biological testing.

For example, in studies of related pyridinyl-containing inhibitors targeting Apoptosis signal-regulating kinase 1 (ASK1), molecular docking was used to predict two possible binding modes, which were then further evaluated by more rigorous computational methods. mdpi.com The accuracy of these predictions is vital for guiding the rational design of new analogs with improved potency and selectivity. mdpi.com

Table 1: Application of Molecular Docking for this compound Derivatives and Related Structures

Derivative/Analog Class Identified Target Key Findings from Docking
5-(pyridin-3-yl)-1H-indole-4,7-diones Indoleamine 2,3-dioxygenase 1 (IDO1) Identified the compound as a promising scaffold for IDO1 inhibitors, showing moderate inhibition. nih.gov
5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamides Nur77 Guided the design of potent Nur77 modulators for anti-cancer applications. nih.gov
Pyridothieno[3,2-b]indoles DNA gyrase B Identified potential novel inhibitors by accommodating the compounds within the enzyme's active site. researchgate.net
Bis(indolyl)pyridines Bacterial proteins (e.g., for biofilm inhibition) Elucidated binding modes to explain the antibiofilm activity against S. aureus and E. coli. nih.gov

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. These methods provide detailed information about a molecule's geometry, electronic structure, and reactivity, which is not easily accessible through experimental techniques.

For compounds related to this compound, DFT studies have been used to:

Optimize Molecular Geometry: Determine the most stable three-dimensional structure of the molecule.

Analyze Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy gap between HOMO and LUMO (ΔE) is an indicator of the molecule's kinetic stability and reactivity. nih.govresearchgate.net A smaller energy gap suggests higher reactivity. nih.govresearchgate.net

Generate Molecular Electrostatic Potential (MEP) Maps: MEP maps visualize the charge distribution across a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov This is valuable for predicting how the molecule will interact with biological targets. nih.gov

Calculate Reactivity Descriptors: Parameters such as chemical hardness, electronegativity, and the Fukui function can be calculated to provide quantitative measures of reactivity at different atomic sites. nih.govresearchgate.net

A detailed computational study on the related ion, 5-(pyridin-3-yl)-3,4-dihydro-2H-furan-1-ium, using DFT (B3LYP/6-311G**) confirmed the preferred site for nucleophilic attack and revealed delocalization of the cationic charge. nih.govresearchgate.net Such analyses are critical for understanding the chemical behavior of the 5-(Pyridin-3-yl) moiety in different chemical environments. Studies on indole (B1671886) and its derivatives have similarly used DFT to investigate their force fields, basicity, and aqueous pKa values, providing fundamental data for more complex simulations. figshare.com

Molecular Dynamics Simulations for Ligand-Protein Complex Stability

While molecular docking provides a static snapshot of a ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movements of atoms and molecules over time, providing insights into the stability and conformational flexibility of the ligand-protein complex.

The primary application of MD simulations in this context is to validate the binding poses obtained from docking and to assess the stability of the complex. Key metrics analyzed during MD simulations include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein backbone or ligand atoms from their initial positions over time. A stable, low RMSD value indicates that the complex remains in a stable conformation throughout the simulation. researchgate.net

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual amino acid residues, highlighting flexible regions of the protein upon ligand binding.

Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and protein, which are crucial for binding affinity and specificity.

MD simulations can confirm the stability of complexes formed between target proteins and potential inhibitors, providing stronger evidence for the predicted binding mode. researcher.life The interaction between ligands and proteins often induces changes in protein thermal stability and conformational flexibility, which can be explored through these simulations. nih.gov

Virtual Screening and De Novo Design of Novel Analogs

Building on the insights from docking and other computational methods, virtual screening and de novo design are used to explore a vast chemical space for new and improved analogs of this compound.

Virtual Screening: This involves computationally screening large libraries of compounds against a specific drug target. The goal is to identify "hits" that are predicted to bind well to the target and have desirable properties. For instance, virtual screening of compound libraries against the anti-apoptotic protein Bcl-2 led to the discovery of novel oxadiazole inhibitors containing an indole moiety. researchgate.net This process significantly reduces the number of compounds that need to be synthesized and tested experimentally.

De Novo Design: This approach involves building novel molecular structures from scratch, atom by atom or fragment by fragment, directly within the active site of the target protein. mdpi.com Modern de novo design often employs artificial intelligence and machine learning algorithms, such as recurrent neural networks (RNNs) and variational autoencoders (VAEs), to generate novel, synthetically accessible molecules with optimized properties. mdpi.com This methodology allows for the exploration of novel chemical scaffolds beyond what is available in existing compound libraries, offering a powerful route to new intellectual property and potentially more effective therapeutics. mdpi.com

Through these integrated computational approaches, the development of this compound derivatives can be accelerated, moving from initial concept to promising drug candidates in a more efficient and cost-effective manner.

Vi. Biological and Biomedical Research Applications of 5 Pyridin 3 Yl Indoline Derivatives Excluding Human Clinical Data

In Vitro Anticancer Research

The exploration of 5-(pyridin-3-yl)indoline derivatives has yielded promising results in the field of oncology. These compounds have been synthesized and evaluated for their ability to inhibit the growth of various cancer cell lines, demonstrating both potent and selective cytotoxic effects.

A notable body of research has focused on the cytotoxic effects of this compound derivatives against a panel of human cancer cell lines. For instance, a series of 1-(3-dimethylaminopropyl)indolin-2-one derivatives were tested for their in vitro activity against five human cancer cell lines. One particular derivative, designated as 1f, showed significant potency, with IC50 values ranging from 1.10 to 1.47 μM. researchgate.net This compound was found to be 1.8 to 6.0 times more potent than the established anticancer drug sunitinib (B231) against MDA-MB-231 (breast cancer), A549 (lung cancer), HL-60 (leukemia), and K-562 (chronic myelogenous leukemia) cell lines. researchgate.net

Further studies on indole-based compounds have consistently shown their antiproliferative capabilities. For example, novel chalcones derived from N-ethyl-3-acetylindole were found to be more sensitive to triple-negative breast cancer cells (MDA-MB-231) than to ER-positive breast cancer cells (MCF-7), with IC50 values in the range of 13 to 19 μmol/L. nih.gov Similarly, other indole (B1671886) derivatives have demonstrated cytotoxic activities against various cancer cell lines, including those of the colon, breast, melanoma, lungs, renal, prostate, CNS, and ovaries. nih.gov

The antiproliferative effects of these compounds are often attributed to their interaction with key cellular targets. For example, certain 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives have been identified as potent modulators of the orphan nuclear receptor Nur77, a potential therapeutic target in cancer. researchgate.netnih.gov One such derivative, 8b, exhibited good potency against various liver cancer cell lines and other cancer types. nih.gov The cytotoxic action of this compound was linked to its ability to induce Nur77-dependent apoptosis. nih.gov

Table 1: In Vitro Anticancer Activity of Selected Indoline (B122111) Derivatives

Compound/Derivative Class Cancer Cell Line(s) Observed Activity (IC50) Reference(s)
1-(3-dimethylaminopropyl)indolin-2-one (1f) MDA-MB-231, A549, HL-60, K-562 1.10–1.47 μM researchgate.net
N-ethyl-3-acetylindole chalcones MDA-MB-231 13–19 μmol/L nih.gov
5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide (8b) Liver cancer cell lines Potent activity nih.gov
Pyrido[3,4-b]indoles Breast, colon, melanoma, pancreatic cancer cells Down to 80, 130, 130, and 200 nM, respectively longdom.org

A critical aspect of anticancer drug development is the ability of a compound to selectively target cancer cells while sparing normal, healthy cells. Research into this compound derivatives has shown evidence of such selectivity. For example, a series of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives exhibited selective cytotoxic effects on the human lung cancer cell line H460 compared to the normal lung cell line MCR-5. researchgate.net

Similarly, studies on pyrido[3,4-b]indoles, which share structural similarities, have also demonstrated selectivity towards cancer cells relative to normal cells. longdom.org This selective toxicity is a crucial feature, as it suggests a potentially wider therapeutic window and fewer side effects. The non-selective nature of many conventional chemotherapy drugs, which are toxic to both cancerous and normal cells, is a major limitation in cancer treatment. mdpi.com Therefore, the selective action of these indole derivatives makes them promising candidates for further investigation. mdpi.com

The potent and selective activity of this compound derivatives has positioned them as valuable lead compounds in the quest for novel anticancer agents. A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit better to the target.

The structural framework of these derivatives offers a versatile scaffold that can be chemically modified to enhance their efficacy and selectivity. For instance, the discovery that 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives can act as novel Nur77 modulators highlights their potential for the development of targeted cancer therapies. nih.gov The promising in vivo safety and anti-hepatocellular carcinoma activity of compound 8b, in particular, underscore its potential for further research and development. nih.gov

Furthermore, the broad-spectrum anticancer activity of novel pyrido[3,4-b]indoles against aggressive cancers, including metastatic pancreatic cancer and triple-negative breast cancers, suggests that these compounds can serve as new leads for developing therapeutics for a wide variety of cancers. longdom.org

In Vitro and In Vivo (Animal Models) Antiviral Activity

Beyond their anticancer properties, derivatives of the indole scaffold have been investigated for their potential as antiviral agents.

In the context of the COVID-19 pandemic, research has explored the antiviral activity of indole derivatives against SARS-CoV-2. One study investigated a water-soluble, low-molecular-weight compound, the dihydrochloride (B599025) of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy)carbonylindole, which exhibited a reliable antiviral effect against SARS-CoV-2 in vitro. actanaturae.rucyberleninka.ru At a concentration of 52.0 μM, this compound completely inhibited the replication of the SARS-CoV-2 virus. actanaturae.rucyberleninka.ru This compound demonstrated a high selectivity index of 78.6, indicating its potential for further development as an antiviral drug for COVID-19. actanaturae.rucyberleninka.ru

Another compound, indole-3-carbinol (B1674136) (I3C), has also been tested for its antiviral activity against SARS-CoV-2. In vitro studies in both VeroE6 cell lines and human Lung Organoids showed that I3C exhibited a direct anti-SARS-CoV-2 replication activity at a concentration of 16.67 μM. nih.govintonationresearchlabs.com Importantly, I3C was also found to be effective against the SARS-CoV-2 Omicron variant. nih.govintonationresearchlabs.com

In Vitro Antimicrobial Research

The therapeutic potential of indole derivatives also extends to the field of antimicrobial research. Various derivatives have been synthesized and evaluated for their ability to inhibit the growth of pathogenic bacteria and fungi.

New indole derivatives incorporating 1,2,4-triazole, 1,3,4-thiadiazole, and carbothioamide moieties have been tested against several microbial strains, including Staphylococcus aureus, MRSA, Escherichia coli, Bacillus subtilis, Candida albicans, and Candida krusei. nih.gov Many of these compounds showed significant antibacterial activity, with minimum inhibitory concentration (MIC) values ranging from 3.125 to 50 µg/mL. nih.gov One indole-triazole derivative, compound 3d, was identified as a particularly promising lead compound, especially against MRSA and C. krusei. nih.gov

The broad spectrum of activity demonstrated by these compounds suggests that the indole scaffold is a valuable starting point for the development of new antimicrobial agents. nih.gov

Activity Against Bacterial Strains

Several studies have highlighted the antibacterial potential of compounds containing the pyridine (B92270) and indole moieties. For instance, a series of 3-(3-pyridyl)-oxazolidinone-5-methyl ester derivatives were synthesized and evaluated for their antibacterial properties. These compounds demonstrated a notable spectrum of activity, particularly against Gram-positive bacteria. Specifically, certain methyl sulfonic acid ester derivatives were active against Staphylococcus aureus, Streptococcus pneumoniae, Bacillus subtilis, and Staphylococcus epidermidis.

In another study, N-pyridin-3-yl-benzenesulfonamide was synthesized and tested against both Gram-positive (Staphylococcus aureus) and Gram-negative (Salmonella typhi, Escherichia coli) bacteria. The compound exhibited significant antimicrobial activity against these strains. The versatility of the pyridine nucleus is further demonstrated by the synthesis of various derivatives that show good activity against strains like S. aureus and E. coli. Thiazole derivatives, which can be conceptually related to the broader class of heterocyclic compounds under investigation, have also been noted for their antibacterial properties.

Antibacterial Activity of Pyridine-Containing Derivatives
Compound ClassBacterial Strains TestedKey FindingsReference
3-(3-Pyridyl)-oxazolidinone-5-methyl estersS. aureus, S. pneumoniae, B. subtilis, S. epidermidisMethyl sulfonic acid ester derivatives showed broad activity against Gram-positive bacteria. Compound 12e was most potent against B. subtilis.
N-pyridin-3-yl-benzenesulfonamideS. aureus, S. typhi, E. coliDemonstrated significant antimicrobial activity against the tested Gram-positive and Gram-negative strains.
Various Pyridine DerivativesS. aureus, E. coliSeveral synthesized compounds demonstrated good antimicrobial activity.

Activity Against Fungal Strains

The antifungal potential of indoline and pyridine derivatives has also been an area of active investigation. A novel series of spiro[indoline-3,2'-thiazolo[5,4-e]pyrimido[1,2-a]pyrimidine] derivatives demonstrated potent activity against dermatophytes and Candida species. Specifically, certain compounds in this series showed stronger antifungal effects against Trichophyton rubrum, Trichophyton mentagrophytes, and Candida albicans when compared to the reference drug ketoconazole.

Other research has focused on different pyridine-containing scaffolds. Nicotinic acid benzylidene hydrazide derivatives with specific substituents (nitro and dimethoxy) were found to be the most active against a panel of fungi including C. albicans and Aspergillus niger, with activity comparable to fluconazole. Similarly, certain 2-aminothiazole (B372263) derivatives have been reported to possess antifungal properties. The evaluation of various indole derivatives has also revealed broad-spectrum antifungal activities against several phytopathogenic fungi.

Antifungal Activity of Indoline and Pyridine Derivatives
Compound ClassFungal Strains TestedKey FindingsReference
Spiro[indoline-3,2'-thiazolo[5,4-e]pyrimido[1,2-a]pyrimidine] derivativesT. rubrum, T. mentagrophytes, C. albicansShowed stronger activity against tested strains compared to ketoconazole.
Nicotinic acid benzylidene hydrazide derivativesC. albicans, A. nigerCompounds with nitro and dimethoxy substituents exhibited activity comparable to fluconazole.
Indole derivativesVarious phytopathogenic fungiSeveral derivatives exhibited broad-spectrum antifungal activities.

Antitubercular Activity

The indole and pyridine nuclei are considered privileged structures in the search for new antitubercular agents. Research into hybrid molecules combining these two scaffolds has yielded promising results. A series of novel indole-pyridine derived hydrazides and hydrazide-hydrazones were designed and synthesized, showing significant in vitro activity against Mycobacterium tuberculosis. The most active of these compounds displayed Minimum Inhibitory Concentration (MIC) values against the drug-sensitive H37Rv strain that were equal to the frontline drug isoniazid (B1672263). Furthermore, five compounds from this series demonstrated appreciable activity against an isoniazid-resistant clinical isolate, highlighting their potential to combat drug-resistant tuberculosis.

Other related structures have also been explored. Indolizine (B1195054) derivatives, for example, have been screened for activity against both susceptible and multidrug-resistant (MDR) strains of M. tuberculosis. Several of these compounds were active against the H37Rv strain, and those with an ethyl ester group also exhibited activity against MDR-TB. In silico docking studies for these indolizine derivatives suggested that the enoyl-acyl carrier protein reductase (InhA) could be a potential molecular target.

Antitubercular Activity of Indole-Pyridine and Related Derivatives
Compound ClassMycobacterial Strains TestedKey FindingsReference
Indole-pyridine derived hydrazides/hydrazonesM. tuberculosis H37Rv (sensitive), CN-40 (INH-resistant)The most active compounds had MICs equal to isoniazid against the H37Rv strain. Five compounds were active against the resistant strain.
Indolizine derivativesM. tuberculosis H37Rv (sensitive), MDR-TB strainSeveral compounds were active against the H37Rv strain, with some also showing activity against the MDR strain.

Neurobiological Investigations (Animal Models)

Derivatives incorporating the this compound framework have been investigated for their effects on the central nervous system, with studies in animal models suggesting potential applications in the treatment of depression, neurodegenerative diseases, and cognitive deficits.

Antidepressant-like Effects in Animal Models

The potential antidepressant activity of pyridine-containing compounds has been evaluated in various preclinical models. One notable example is N-(pyridin-3-yl) quinoxalin-2-carboxamide (QCF-21), a novel serotonin (B10506) 5-HT3 receptor antagonist. In rodent behavioral models of depression, such as the forced swim test (FST) and tail suspension test (TST), QCF-21 demonstrated a significant antidepressant-like effect, characterized by a reduction in immobility time. The compound also reversed behavioral anomalies in the olfactory bulbectomy (OBX) rat model, which is a chronic model of depression. Mechanistic studies suggested that its antidepressant-like action may be related to an increase in neurotransmitter concentrations. Similarly, other studies using models like the chronic mild stress (CMS) paradigm have shown that certain pyridoindole derivatives possess antidepressant properties.

Antidepressant-like Effects of Pyridine Derivatives in Animal Models
Compound/DerivativeAnimal ModelBehavioral TestKey FindingsReference
N-(pyridin-3-yl) quinoxalin-2-carboxamide (QCF-21)Mice, RatsForced Swim Test (FST), Tail Suspension Test (TST)Produced a significant antidepressant-like effect.
N-(pyridin-3-yl) quinoxalin-2-carboxamide (QCF-21)RatsOlfactory Bulbectomy (OBX)Significantly reversed behavioral anomalies associated with this chronic depression model.
Pyridoindole derivative (SMe1EC2M3)RatsChronic Mild Stress (CMS)Showed antidepressant properties after chronic administration.

Neuroprotective Effects in Disease Models

The neuroprotective potential of indole-based compounds is a burgeoning area of research, with a focus on mitigating the pathological processes underlying neurodegenerative disorders like Alzheimer's and Huntington's disease. Studies using in vitro disease models have shown that certain indole derivatives can protect neuronal cells from cytotoxicity induced by amyloid-beta (Aβ) peptides and oxidative stress. For instance, 1,3,5-trisubstituted indole derivatives demonstrated strong antioxidant and Aβ disaggregating activities, which protected SH-SY5Y neuroblastoma cells from Aβ-induced toxicity.

In animal models, compounds designed to target neuroinflammation and neuronal damage have shown promise. For example, derivatives of quinoline-carboxamide, which share structural similarities with the compounds of interest, have been developed for in vivo PET imaging of neurodegeneration. In a rat model of Huntington's disease created by striatal injection of quinolinic acid, these radioligands showed increased accumulation in the damaged brain region, corresponding to areas of activated microglia and astrocytic gliosis. This indicates their utility in monitoring neurodegenerative processes and, by extension, the potential for related therapeutic compounds to target these same processes. Phytochemicals such as indole-3-carbinol and its derivatives have also been shown to confer neuroprotective benefits by reducing microglial hyperactivation and neuroinflammation in animal models.

Procognitive Activity

Several multifunctional indole-based compounds have been investigated for their ability to enhance cognitive function in animal models of memory impairment. These agents are often designed to interact with multiple targets involved in the pathology of diseases like Alzheimer's. For example, a multifunctional fascaplysin (B45494) derivative was shown to improve cognitive impairment in mice without affecting locomotor functions. In another study, cinnamic acid-β-carboline hybrids, when orally administered to an Alzheimer's disease mouse model, successfully restored learning and memory function. Furthermore, a carbamate-tryptamine hybrid demonstrated the ability to significantly enhance learning and memory in a scopolamine-induced amnesia mouse model, a widely used paradigm for screening procognitive drugs. These findings underscore the potential of designing indole-based molecules to combat the cognitive deficits associated with neurodegenerative and other neurological disorders.

Ligand Development for Receptor and Enzyme Studies

Derivatives of the 5-(pyridin-3-yl)indole scaffold have been investigated as ligands for various receptors. For instance, a series of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives were designed and evaluated as modulators of the orphan nuclear receptor Nur77, which is implicated in cancer. nih.gov Within this series, compound 8b was identified as a potent Nur77 modulator, demonstrating significant binding activity and inducing Nur77-dependent apoptosis in cancer cells. nih.gov This highlights the potential of the pyridin-3-yl-indole core in developing targeted therapies.

Imaging Agent Development (e.g., PET Imaging)

The development of Positron Emission Tomography (PET) imaging agents often utilizes molecules that can selectively bind to specific biological targets in the brain and other tissues. While the indoline and pyridine moieties are common in central nervous system drug discovery, specific research on this compound derivatives as PET imaging agents is not extensively documented.

However, research into structurally related compounds provides insight into the potential of this scaffold. For example, pyridyloxypyridyl indole carboxamides have been explored as potential PET imaging agents for the 5-HT2C serotonin receptors. nih.gov In one study, the derivative 6-methyl-N-[6-[(2-methyl-3-pyridinyl)oxy]-3-pyridinyl]1H-indole-3-carboxamide (8) showed high binding affinity for the 5-HT2C receptor (Ki = 1.3 nM) and significant selectivity over other serotonin receptor subtypes. nih.gov This compound was successfully radiolabeled with carbon-11, demonstrating the feasibility of modifying such complex structures for PET applications. nih.gov Although this compound is an indole derivative and not a direct indoline derivative with a direct 5-(pyridin-3-yl) linkage, its development underscores the utility of the broader pyridinyl-indole chemical space for creating targeted imaging agents.

Table 1: Binding Affinity of a Pyridinyl-Indole Derivative for Serotonin Receptors

Compound Target Receptor Binding Affinity (Ki, nM) Selectivity over 5-HT2A Selectivity over 5-HT2B
8 5-HT2C 1.3 ~1000 times ~140 times

Data sourced from a study on pyridyloxypyridyl indole carboxamides. nih.gov

Anti-inflammatory and Analgesic Activities (in vitro/animal models)

The investigation of indole and indoline derivatives for anti-inflammatory and analgesic properties is an active area of research. These compounds are explored for their potential to modulate inflammatory pathways and provide pain relief.

Studies on hybrid molecules incorporating the indole nucleus have demonstrated notable biological effects. For example, indole-imidazolidine derivatives were evaluated for their anti-inflammatory and antinociceptive activities. nih.gov The compounds 5-(1H-Indol-3-yl-methylene)-2-thioxo-imidazolidin-4-one (LPSF/NN-56) and 3-(4-Bromo-benzyl)-5-(1H-indol-3-yl-methylene)-2-thioxo-imidazolidin-4-one (LPSF/NN-52) were shown to reduce leukocyte migration and the release of pro-inflammatory cytokines TNF-α and IL-1β in animal models of inflammation. nih.gov

In an acetic acid-induced writhing test, a model for peripheral pain, these compounds also showed significant analgesic effects, with LPSF/NN-56 reducing writhing by 63.1% and LPSF/NN-52 causing a 52.1% reduction. nih.gov Similarly, a study on novel pyrazolyl indoline-3-one hybrids identified compounds with potent anti-inflammatory and analgesic activities in rat models. rasayanjournal.co.in Compound 5b from this series showed a maximum anti-inflammatory effect of 41.1% inhibition in the carrageenan-induced paw edema model, comparable to the standard drug indomethacin (B1671933) (43.7%). rasayanjournal.co.in In an analgesic assay, compounds 5g and 5i inhibited abdominal writhing by 50.7% and 50.0%, respectively. rasayanjournal.co.in

While these studies are on derivatives of the broader indole and indoline classes and not specifically on this compound, they establish a strong precedent for the anti-inflammatory and analgesic potential of such heterocyclic scaffolds.

Table 3: Analgesic Activity of Indole-Imidazolidine Derivatives

Compound Analgesic Effect (% Reduction in Writhing)
LPSF/NN-56 63.1%
LPSF/NN-52 52.1%

Data from acetic acid-induced nociception model. nih.gov

Vii. Advanced Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H NMR) and carbon (¹³C NMR) signals, the connectivity and chemical environment of each atom can be mapped.

¹H NMR Spectroscopy: The proton NMR spectrum of 5-(Pyridin-3-yl)indoline is expected to show distinct signals corresponding to the protons on both the indoline (B122111) and pyridine (B92270) rings. The indoline portion would feature two aliphatic triplets for the C2 and C3 methylene (B1212753) groups, typically in the range of 3.0-3.7 ppm. chemicalbook.com The aromatic region would be more complex. The protons on the indoline's benzene (B151609) ring (H-4, H-6, and H-7) would appear, with their splitting patterns influenced by the pyridine substituent at C-5. The pyridine ring protons would exhibit characteristic downfield shifts, with the H-2' and H-6' protons being the most deshielded due to the electronegativity of the adjacent nitrogen atom.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The aliphatic carbons of the indoline ring (C-2 and C-3) are expected to resonate in the upfield region of the spectrum. The aromatic carbons of both the indoline and pyridine rings would appear in the downfield region, typically between 110 and 160 ppm. The chemical shifts of the indoline carbons are influenced by the substitution pattern, while the pyridine carbons can be assigned based on their position relative to the nitrogen atom. chemicalbook.com

For the closely related compound, 5-(3-(Pyridin-3-yl)phenyl)-1H-indole, ¹H NMR data in DMSO showed aromatic signals at δ 8.16–8.11 (m, 2H), 7.71–7.67 (m, 2H), 7.59–7.54 (m, 3H), 7.52–7.47 (m, 3H), 7.28 (s, 1H), and 7.01 (s, 2H). researchgate.net The reduction of the indole (B1671886) double bond to form an indoline would significantly alter the chemical shifts and splitting patterns of the five-membered ring protons and carbons, shifting them to the characteristic aliphatic region.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Predicted values based on data for indoline chemicalbook.comchemicalbook.com and substituted pyridines rsc.org)

Atom Predicted ¹H NMR Shift (ppm) Predicted ¹³C NMR Shift (ppm)
C2~3.5-3.7 (t)~47-49
C3~3.0-3.2 (t)~29-31
C3a-~125-127
C4~7.0-7.2 (d)~124-126
C5-~130-135
C6~7.1-7.3 (dd)~127-129
C7~6.7-6.9 (d)~108-110
C7a-~150-152
C2'~8.8-9.0 (d)~148-150
C3'-~134-136
C4'~8.0-8.2 (dt)~137-139
C5'~7.4-7.6 (dd)~123-125
C6'~8.5-8.7 (dd)~149-151

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical technique for determining the molecular weight of a compound and gaining structural insights through its fragmentation pattern. For this compound (C₁₃H₁₂N₂), the calculated molecular weight is approximately 196.25 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 196. High-resolution mass spectrometry (HRMS) would provide a more precise mass, confirming the elemental composition. For instance, the HRMS (ESI) analysis of a related indole derivative, 5-(3-(Pyridin-3-yl)phenyl)-1H-indole, showed a calculated [M+H]⁺ of 271.1230, which was found to be 271.1230, confirming its formula. researchgate.net

The fragmentation of this compound would likely involve characteristic losses from both the indoline and pyridine rings. Common fragmentation pathways for indolines include the loss of hydrogen atoms and cleavage of the five-membered ring. The pyridine ring can undergo fragmentation characteristic of aromatic nitrogen heterocycles.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be dominated by absorptions corresponding to the N-H bond of the indoline, C-H bonds (both aromatic and aliphatic), and C=C and C=N bonds of the aromatic rings.

Table 2: Expected IR Absorption Bands for this compound (Based on characteristic frequencies for indolines mdpi.com and pyridines nist.govchemicalbook.com)

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H (Indoline)Stretching3300 - 3400 (sharp, medium)
Aromatic C-HStretching3000 - 3100
Aliphatic C-HStretching2850 - 3000
C=C (Aromatic)Stretching1550 - 1620
C-N (Pyridine)Stretching1400 - 1600
C-N (Indoline)Stretching1250 - 1350
Aromatic C-HOut-of-plane Bending700 - 900

The presence of a sharp band around 3350 cm⁻¹ would be a strong indicator of the secondary amine (N-H) in the indoline ring. The aromatic C=C stretching vibrations from both rings would appear in the 1400-1620 cm⁻¹ region. Specific bands corresponding to the substitution pattern of the benzene and pyridine rings would be observed in the "fingerprint" region (below 1500 cm⁻¹).

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. It is essential for assessing the purity of synthesized compounds like this compound.

A reversed-phase HPLC (RP-HPLC) method would be most suitable for this compound. In this setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase. The polarity of the mobile phase, typically a mixture of water or buffer and an organic solvent like acetonitrile (B52724) or methanol, can be adjusted to achieve optimal separation. cetjournal.ithelixchrom.com The method can be run in either isocratic (constant mobile phase composition) or gradient (variable composition) mode. Purity is determined by integrating the peak area of the compound, with detection commonly performed using a UV-Vis detector set at a wavelength where the analyte exhibits strong absorbance. For pyridyl-indoline structures, this is typically in the 240-280 nm range.

Table 3: Representative RP-HPLC Method for Purity Analysis

Parameter Condition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid
Mobile Phase B Acetonitrile with 0.1% TFA or Formic Acid
Mode Gradient elution (e.g., 10% to 90% B over 15 minutes)
Flow Rate 1.0 mL/min
Detection UV at ~254 nm
Column Temperature Ambient or controlled (e.g., 30 °C)

This method would effectively separate this compound from starting materials, byproducts, and degradation products, allowing for accurate purity assessment. cetjournal.it

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a crystalline solid. This technique yields bond lengths, bond angles, and the three-dimensional conformation of the molecule.

Currently, there is no published single-crystal X-ray structure for this compound in major crystallographic databases. However, crystal structures of related, more complex molecules containing the pyridin-3-yl and indoline moieties have been reported. For example, the structure of an isomeric pyridine-based leuco-triarylmethane dye containing a 3-pyridinyl group and a trimethylindoline has been established, revealing a "three-bladed propeller" conformation in the solid state. rsc.org The determination of the crystal structure for this compound would require the successful growth of a single, high-quality crystal, which could then be analyzed to confirm its molecular geometry and packing in the crystal lattice.

Viii. Future Directions and Emerging Research Opportunities

Design of Novel Multi-Targeted Ligands Based on the Indoline-Pyridine Scaffold

The development of multi-targeted ligands, which can modulate multiple biological targets simultaneously, is a promising strategy for treating complex multifactorial diseases like cancer and neurodegenerative disorders. The indoline-pyridine scaffold is exceptionally well-suited for this approach due to its structural versatility, allowing for the incorporation of various pharmacophores to interact with different biological targets. nih.gov

Future research will likely focus on designing derivatives that can concurrently inhibit key proteins in disease pathways. For instance, in oncology, novel indole-pyridine chalcone derivatives have been investigated for their ability to dually target tubulin and hexokinase 2 (HK2), crucial players in cell proliferation and metabolism. nih.gov Similarly, hybrids incorporating the pyridine-indole framework have been explored as inhibitors of targets like the Epidermal Growth Factor Receptor (EGFR) and as modulators of the orphan nuclear receptor Nur77, which is implicated in cancer cell apoptosis. nih.govresearchgate.netnih.govmdpi.com

In the context of neurodegenerative diseases, the scaffold is a prime candidate for creating agents that combat the multifaceted nature of conditions like Alzheimer's disease. hilarispublisher.comhilarispublisher.com Research efforts could be directed towards developing derivatives that simultaneously inhibit cholinesterases (AChE and BChE) to manage symptoms and prevent the aggregation of amyloid-beta (Aβ) plaques, a hallmark of the disease. mdpi.comnih.gov The indole (B1671886) moiety itself is known to interact with various receptors and enzymes in the central nervous system, making it a valuable component in designing such multi-functional agents. hilarispublisher.commdpi.comresearchgate.net

Table 1: Potential Multi-Targeting Strategies for 5-(Pyridin-3-yl)indoline Derivatives
Disease AreaPotential Target 1Potential Target 2Therapeutic Rationale
CancerTubulinHexokinase 2 (HK2)Simultaneously disrupt microtubule function and inhibit cancer cell metabolism. nih.gov
CancerEGFR Tyrosine KinaseCarbonic Anhydrase IXInhibit tumor growth signaling and disrupt the tumor microenvironment. nih.govresearchgate.net
Alzheimer's DiseaseCholinesterases (AChE/BChE)Amyloid-Beta (Aβ) AggregationProvide symptomatic relief (cognitive enhancement) and modify disease progression. mdpi.comnih.gov
Parkinson's DiseaseMonoamine Oxidase B (MAO-B)α-Synuclein AggregationIncrease dopamine levels and prevent the formation of toxic protein aggregates. hilarispublisher.com

Exploration of New Synthetic Pathways for Enhanced Efficiency and Selectivity

While classical methods for synthesizing indole and pyridine (B92270) derivatives are well-established, future research will necessitate the development of more efficient, selective, and sustainable synthetic routes. nih.govnih.gov A key area of exploration is the use of modern catalytic systems and green chemistry principles to construct the this compound core and its analogs. researchgate.net

Emerging opportunities include:

Electrochemical Synthesis : This approach uses electrons as traceless reagents, replacing traditional chemical oxidants or reductants, thereby offering a greener and more sustainable platform for synthesizing and functionalizing indole derivatives. researchgate.net

Multicomponent Reactions : Designing one-pot reactions where multiple starting materials combine to form complex products can significantly improve efficiency by reducing the number of steps, purification processes, and waste generation. nih.gov

Flow Chemistry : The use of continuous flow reactors can enhance reaction control, safety, and scalability for the synthesis of key intermediates and final compounds. researchgate.net

Novel Cyclization Strategies : Investigating new methods for ring formation, such as hetero Diels-Alder reactions or transition-metal-catalyzed annulations, could provide novel entries into complex polycyclic systems derived from the indoline-pyridine scaffold. mdpi.com

These advanced synthetic methodologies will be crucial for rapidly generating libraries of derivatives for structure-activity relationship (SAR) studies and optimizing lead compounds. mdpi.com

Application of Advanced Computational Methods for Predictive Modeling

Computational chemistry and molecular modeling are indispensable tools for accelerating the drug discovery and materials design process. For the this compound scaffold, these methods can provide profound insights into molecular properties and interactions, guiding the rational design of new derivatives.

Future applications in this area include:

Molecular Docking and Dynamics : These simulations can predict the binding modes and affinities of derivatives with biological targets, such as enzyme active sites or receptor binding pockets. This has been used to study interactions with targets like EGFR and tubulin. nih.govnih.gov

Quantum Mechanics (QM) : Methods like Density Functional Theory (DFT) can be employed to calculate electronic properties, molecular electrostatic potentials, and frontier molecular orbitals (HOMO/LUMO), which helps in understanding the reactivity and stability of the compounds. researchgate.netresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) : By building mathematical models that correlate chemical structure with biological activity, QSAR can be used to predict the potency of newly designed compounds and prioritize them for synthesis. nih.gov

Pharmacophore Modeling : This technique identifies the essential three-dimensional arrangement of chemical features necessary for biological activity, guiding the design of new molecules with improved potency and selectivity. nih.govmdpi.com

Table 2: Application of Computational Methods in Research on Indoline-Pyridine Scaffolds
Computational MethodObjectiveExample Application
Molecular DockingPredict binding pose and affinity to a biological target.Validating inhibitors for EGFR tyrosine kinase. nih.govmdpi.com
Density Functional Theory (DFT)Analyze electronic structure, reactivity, and stability.Investigating molecular electrostatic potential and frontier orbitals of derivatives. researchgate.net
QSARCorrelate chemical structure with biological activity to predict potency.Guiding structural modifications of antiproliferative agents. nih.gov
Pharmacophore ModelingIdentify key structural features for rational drug design.Designing novel TASK-3 channel blockers. nih.govmdpi.com

Investigation of this compound Derivatives in Other Disease Areas (beyond current scope)

The inherent biological activity of the indole and pyridine rings suggests that derivatives of this compound could have therapeutic potential beyond their currently explored applications. nih.govhilarispublisher.comnih.gov The scaffold's ability to be chemically modified allows for the fine-tuning of its pharmacological profile to address a wide range of diseases.

Promising future research areas include:

Oncology : Beyond existing studies, derivatives could be designed as inhibitors of other key cancer targets. For example, the 5-(pyridin-3-yl)-1H-indole-4,7-dione scaffold has shown promise for developing inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), a crucial target in cancer immunotherapy. nih.gov

Infectious Diseases : The pyridine scaffold is a component of many antibacterial agents. nih.gov Future work could focus on synthesizing derivatives of this compound as novel antibacterial or antiviral agents, particularly against multidrug-resistant pathogens.

Inflammatory Disorders : Indole derivatives are known to possess anti-inflammatory properties. hilarispublisher.comhilarispublisher.com This opens the door to investigating the potential of this scaffold in chronic inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease.

Development as Probes for Biological Systems

Fluorescent molecular probes are essential tools for visualizing and understanding complex biological processes in living cells. nih.govacs.org The indoline-pyridine scaffold, with its conjugated π-system, has the potential to serve as the core of novel fluorophores.

Future research in this domain could focus on:

Rational Design of Fluorophores : By applying computational modeling and synthetic modifications, derivatives can be designed to have tunable photophysical properties, such as specific absorption and emission wavelengths. nih.govacs.org

Environment-Sensing Probes : Modifying the scaffold could lead to fluorogenic probes that "turn on" or shift their fluorescence in response to changes in their local environment, such as polarity, viscosity, or the presence of specific ions.

Targeted Bioimaging : By attaching specific targeting moieties (e.g., ligands for a particular receptor), derivatives of this compound could be developed into probes for selectively visualizing specific organelles, like lipid droplets, or for monitoring peptide-protein interactions. nih.govacs.org The structural similarity of the indole core to tryptophan makes it an intriguing candidate for creating fluorogenic unnatural amino acids. nih.gov

Integration into Materials Science Research (e.g., organic electronics, sensors)

The application of heterocyclic compounds is rapidly expanding into materials science. The donor-acceptor (D-A) nature of the this compound scaffold makes it a compelling candidate for use in organic electronics.

Emerging opportunities in this field include:

Organic Electronics : Pyridopyrazino[2,3-b]indole derivatives, which share a similar structural motif, have been investigated as n-type materials for optoelectronic devices. ias.ac.in The electronic properties of the this compound core could be similarly tuned by chemical modification to develop new materials for organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Chemical Sensors : The pyridine nitrogen atom can act as a binding site for metal ions or as a proton acceptor. This functionality could be harnessed to create chemosensors where a binding event at the pyridine ring modulates the electronic or photophysical properties of the entire molecule, leading to a detectable signal.

Photochromic Materials : Spiropyrans containing a 5'-substituted indoline (B122111) moiety exhibit photochromic behavior, switching between two different forms upon exposure to light. mdpi.com This principle could be extended to the this compound scaffold to create novel light-sensitive materials and molecular switches.

Q & A

Basic: What are the common synthetic routes for 5-(Pyridin-3-yl)indoline, and how can reaction conditions be optimized?

Answer:
The synthesis of this compound typically involves coupling reactions between indoline derivatives and pyridine-containing precursors. Key methods include:

  • Buchwald-Hartwig amination : For introducing the pyridinyl group via palladium-catalyzed cross-coupling. Optimization involves varying ligands (e.g., XPhos) and bases (e.g., K3_3PO4_4) to improve yield .
  • Multi-step functionalization : Starting from halogenated indoline intermediates, followed by Suzuki-Miyaura coupling with pyridinyl boronic acids. Temperature control (80–120°C) and solvent selection (DME/H2_2O mixtures) are critical for minimizing side products .
  • Post-synthetic modifications : Reductive amination or azide-alkyne cycloaddition to introduce additional functional groups. Reaction monitoring via TLC or HPLC ensures intermediate purity .

Basic: How is this compound characterized using spectroscopic techniques?

Answer:
Characterization relies on:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm regioselectivity of substitution. For example, aromatic protons in the pyridinyl ring appear as distinct doublets (δ 8.5–9.0 ppm), while indoline protons show multiplet splitting due to steric effects .
  • Mass spectrometry (HRMS) : Accurate mass analysis validates molecular formula. Fragmentation patterns distinguish between structural isomers (e.g., pyridinyl vs. pyrimidinyl derivatives) .
  • IR spectroscopy : Stretching frequencies for C-N bonds (~1350 cm1^{-1}) and aromatic C-H bonds (~3050 cm1^{-1}) confirm functional group integrity .

Advanced: How can crystallographic data resolve structural ambiguities in this compound derivatives?

Answer:
Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL (for refinement) and SHELXS (for structure solution) provides atomic-level resolution . Key steps:

  • Data collection : Use high-resolution detectors (e.g., CCD) to minimize noise.
  • Refinement : Apply anisotropic displacement parameters and validate via R-factor convergence (target: R1 < 0.05).
  • Validation : Compare bond lengths/angles with DFT-calculated geometries to identify deviations (>0.02 Å suggests errors) .
    For flexible substituents (e.g., rotatable pyridinyl groups), twinning or disorder modeling may be required .

Advanced: What computational methods are effective for predicting the reactivity of this compound?

Answer:

  • DFT calculations : Use Gaussian or ORCA to model transition states and activation energies. Basis sets (e.g., B3LYP/6-31G*) optimize accuracy for aromatic systems .
  • Molecular docking : Programs like MOE or AutoDock predict binding affinities for biological targets (e.g., kinase inhibitors). Validate with experimental IC50_{50} values .
  • MD simulations : Analyze solvation effects and conformational stability using GROMACS. Trajectory analysis (>50 ns) identifies dominant rotamers .

Advanced: How should researchers address discrepancies between experimental and computational data for this compound?

Answer:

  • Replicate experiments : Ensure consistency in synthesis and characterization (e.g., NMR under identical conditions) .
  • Re-evaluate computational parameters : Adjust basis sets or solvent models in DFT to match experimental environments .
  • Cross-validation : Compare with literature data (e.g., Cambridge Structural Database) to identify systemic errors . Contradictions may arise from unaccounted solvent effects or crystal packing forces .

Basic: What experimental design principles apply to studying the compound’s stability under varying conditions?

Answer:

  • Accelerated degradation studies : Expose the compound to heat (40–80°C), light (UV-Vis), and humidity (75% RH). Monitor via HPLC for decomposition products .
  • Kinetic analysis : Plot degradation rates (zero/first-order) to determine activation energy (Arrhenius equation) .
  • Control variables : Use inert atmospheres (N2_2) to isolate oxidative vs. hydrolytic pathways .

Advanced: How to design a robust literature review strategy for this compound-related research?

Answer:

  • Database selection : Use PubMed, SciFinder, and Web of Science with Boolean terms (e.g., "this compound AND synthesis") .
  • Critical appraisal : Prioritize peer-reviewed journals and exclude preprints. Use tools like CAS Common Chemistry to verify CAS numbers .
  • Synthesis matrix : Tabulate methods, yields, and characterization data to identify knowledge gaps .

Basic: What are the best practices for storing and handling this compound?

Answer:

  • Storage : Keep in amber vials at –20°C under argon to prevent oxidation. Desiccants (silica gel) mitigate hygroscopic degradation .
  • Handling : Use glove boxes for air-sensitive reactions. Confirm purity via NMR before use .

Advanced: What methodologies are used to assess the biological activity of this compound derivatives?

Answer:

  • In vitro assays : Enzymatic inhibition (e.g., kinase assays) with fluorescence-based readouts. Normalize activity against positive controls (e.g., staurosporine) .
  • Cellular studies : Use IC50_{50} determination in cancer cell lines (e.g., HeLa) with MTT assays. Include dose-response curves (1 nM–100 µM) .
  • ADMET profiling : Microsomal stability tests and Caco-2 permeability assays predict pharmacokinetic behavior .

Advanced: How can mechanistic pathways of this compound reactions be elucidated?

Answer:

  • Isotopic labeling : Use 13^{13}C or 15^{15}N tracers to track bond formation/cleavage in NMR .
  • Kinetic isotope effects (KIE) : Compare reaction rates with deuterated vs. protiated substrates to identify rate-determining steps .
  • In situ spectroscopy : Monitor intermediates via FTIR or Raman during reaction progression .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.